Meleumycin

Description

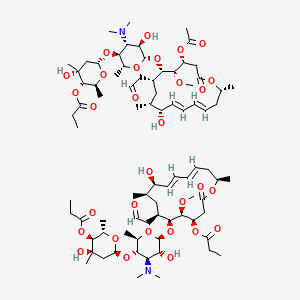

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate;[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H67NO15.C40H65NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2;1-11-30(45)54-38-25(5)51-32(21-40(38,7)48)55-35-24(4)52-39(34(47)33(35)41(8)9)56-36-27(17-18-42)19-22(2)28(44)16-14-12-13-15-23(3)50-31(46)20-29(37(36)49-10)53-26(6)43/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3;12-14,16,18,22-25,27-29,32-39,44,47-48H,11,15,17,19-21H2,1-10H3/b14-13+,17-15+;13-12+,16-14+/t23-,24-,25-,26+,27+,28+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-;22-,23-,24-,25+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEXHKVEVSLPCL-PYVCBIJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C.CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C.CCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H132N2O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1613.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Classification and Origin of Meleumycin

Structural Classification within Macrolide Antibiotics

Meleumycin is classified as a 16-membered macrolide antibiotic, a designation based on the number of atoms in its macrocyclic lactone ring. cphi-online.comcphi-online.com This structural characteristic places it in the same category as other well-known macrolides like leucomycin (B7888351) and midecamycin (B1676577). cphi-online.comadooq.com Macrolides are a class of antibiotics primarily known for their efficacy against Gram-positive bacteria. medicineplatform.com

The defining feature of this compound is its sixteen-membered lactone ring. cphi-online.comcphi-online.com This places it within a specific subgroup of macrolide antibiotics that also includes compounds like spiramycin, josamycin, and tylosin. cphi-online.com The large ring structure is a product of polyketide biosynthesis pathways in the producing microorganism. nih.gov Macrolide antibiotics are often complex mixtures of related compounds, and their chemical makeup can vary based on the specific producing strain and fermentation conditions. cphi-online.com

This compound is explicitly identified as a multi-component compound consisting of midecamycin A1 and kitasamycin (B1683686) A6. cphi-online.comcphi-online.com Kitasamycin is another name for leucomycin, establishing a direct link between this compound and these two important macrolide families. bioaustralis.comagscientific.comglpbio.commedchemexpress.com The leucomycin complex itself is a family of over fourteen closely related components, including major analogues like A1, A4, and A5. bioaustralis.comagscientific.com Midecamycin is also a 16-membered macrolide antibiotic. adooq.comwikipedia.org The components of the midecamycin family, which includes this compound D, are characterized by a 16-membered macrolide ring system. smolecule.com

Table 1: Key Components of this compound

| Component | Family | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Midecamycin A1 | Midecamycin | 35457-80-8 | C41H67NO15 | 813.98 g/mol |

Microbial Source and Isolation

The production of this compound is dependent on microbial fermentation, a common method for obtaining complex secondary metabolites like antibiotics.

This compound is produced by the bacterium Streptomyces mycarofaciens. cphi-online.comcphi-online.comwikipedia.org The genus Streptomyces is a well-known and prolific source of antibiotics, responsible for producing over two-thirds of all clinically used antibiotic compounds. nih.govnih.govyoutube.com These Gram-positive, filamentous bacteria are found globally in various environments, particularly in soil. nih.govnih.gov The specific species, S. mycarofaciens, synthesizes the midecamycin components of this compound. wikipedia.org Similarly, the leucomycin (kitasamycin) components are produced by Streptomyces kitasatoensis. bioaustralis.comglpbio.commedchemexpress.comkitasato-u.ac.jp

The industrial production of this compound, like other Streptomyces-derived antibiotics, relies on controlled fermentation processes. This involves cultivating the producing strain, Streptomyces mycarofaciens, in large-scale bioreactors under optimized conditions.

The process typically begins with the preparation of a seed culture, where the spores of the Streptomyces strain are inoculated into a nutrient-rich medium and cultivated to obtain a sufficient volume of active microbial growth. researchgate.net This seed culture is then transferred to a larger fermentation vessel containing a specifically formulated production medium.

Key parameters that are controlled during fermentation to maximize antibiotic yield include:

Nutrient Composition: The medium contains specific carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and essential minerals. researchgate.net

pH: The acidity or alkalinity of the medium is maintained within an optimal range for bacterial growth and antibiotic synthesis.

Temperature: Streptomyces species have optimal temperature ranges for growth and production.

Aeration and Agitation: Sufficient oxygen supply and mixing are critical for the aerobic Streptomyces bacteria.

Once the fermentation cycle is complete, the active antibiotic compound is extracted from the culture broth and purified through various chromatographic techniques to isolate the final product. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Midecamycin |

| Midecamycin A1 |

| This compound D |

| Leucomycin |

| Kitasamycin |

| Kitasamycin A6 |

| Leucomycin A1 |

| Leucomycin A4 |

| Leucomycin A5 |

| Spiramycin |

| Josamycin |

| Tylosin |

Biosynthesis and Production Pathways

Elucidation of the Meleumycin Biosynthetic Gene Cluster

Detailed information regarding the specific elucidation of the this compound biosynthetic gene cluster is not extensively available in publicly accessible scientific literature. However, the general approach to identifying and characterizing such clusters in Streptomyces is a well-established process. Typically, this involves sequencing the genome of the producing organism, Streptomyces meleus, and using bioinformatics tools like antiSMASH to identify potential secondary metabolite BGCs. mdpi.com

These programs can predict the presence of BGCs by searching for characteristic genes encoding enzymes like PKSs and NRPSs. nih.govmdpi.com Once a putative cluster is identified, its involvement in this compound biosynthesis would be confirmed through genetic manipulation techniques. This often includes gene knockout experiments, where a specific gene within the cluster is inactivated. If the resulting mutant strain is no longer able to produce this compound, it confirms the cluster's role in its biosynthesis. core.ac.uk Further analysis of the genes within the cluster can then provide insights into the structure of the antibiotic and its biosynthetic pathway. core.ac.uk

Proposed Biosynthetic Pathway and Intermediates

A detailed, experimentally validated biosynthetic pathway for this compound has not been fully delineated in available research. However, based on the general principles of antibiotic biosynthesis in Streptomyces, a proposed pathway can be hypothesized. Many antibiotics are assembled from primary metabolites such as acetyl-CoA, malonyl-CoA, and various amino acids. mdpi.com

The biosynthesis of complex natural products often involves several stages:

Precursor Biosynthesis: The cell produces the necessary building blocks, which can be derived from primary metabolic pathways like amino acid and fatty acid catabolism. mdpi.commdpi.com

Assembly: Large enzyme complexes, such as PKSs or NRPSs, sequentially add these precursors to a growing chain. nih.govmdpi.com

Tailoring Modifications: After the core structure is assembled, it undergoes a series of modifications by tailoring enzymes. These can include glycosylation, methylation, oxidation, and halogenation, which are crucial for the final bioactivity of the compound. mdpi.com

Without the specific gene cluster analysis for this compound, the exact intermediates in its pathway remain speculative. The identification of intermediates often requires the analysis of mutant strains where the biosynthetic pathway is blocked at specific steps, leading to the accumulation of these intermediate compounds.

Biotechnological Approaches for Production Enhancement

The production of antibiotics by Streptomyces is tightly regulated, and often the yields from wild-type strains are low. nih.gov Therefore, various biotechnological strategies are employed to enhance production.

Metabolic engineering is a powerful tool for improving the production of natural products in Streptomyces. nih.gov This can involve several strategies:

Overexpression of Regulatory Genes: The biosynthesis of secondary metabolites is often controlled by pathway-specific regulatory genes. Overexpressing positive regulators or deleting negative regulators can significantly increase the transcription of the entire biosynthetic gene cluster, leading to higher yields. nih.govnih.gov

Manipulation of Precursor Supply: Enhancing the intracellular pools of the building blocks required for this compound synthesis can also boost production. This can be achieved by engineering primary metabolic pathways to channel more precursors towards the desired secondary metabolite.

Heterologous Expression: Sometimes, expressing the entire biosynthetic gene cluster in a different, more robust and easily manipulated host strain can lead to higher production levels. nih.gov

A common technique to improve strains is mutagenesis, for instance, using atmospheric and room temperature plasma (ARTP), followed by screening for high-producing mutants. nih.gov

The composition of the fermentation medium plays a critical role in the growth of Streptomyces and the production of secondary metabolites. Optimizing the culture conditions is a key step in enhancing antibiotic yields.

Table 1: Key Fermentation Parameters and Their Potential Impact on this compound Production

| Parameter | Description | Potential Impact on Production |

| Carbon Source | The primary source of energy and carbon for the organism. | The type and concentration of carbon sources like glucose can influence cell growth and the initiation of secondary metabolism. |

| Nitrogen Source | Provides the nitrogen necessary for the synthesis of amino acids, proteins, and other nitrogen-containing compounds. | Different nitrogen sources, such as yeast extract or peptone, can have a significant effect on antibiotic biosynthesis. |

| Phosphate (B84403) | Essential for energy metabolism and the synthesis of nucleic acids and phospholipids. | Phosphate concentration can be a critical regulatory factor, with high concentrations sometimes inhibiting antibiotic production. |

| Trace Elements | Minerals required in small amounts for various enzymatic functions. | The presence of specific trace elements can be crucial for the activity of enzymes involved in the biosynthetic pathway. |

| pH | The acidity or alkalinity of the culture medium. | Maintaining an optimal pH range is essential for cell viability and enzyme function. |

| Temperature | The incubation temperature. | Each Streptomyces strain has an optimal temperature for growth and antibiotic production. |

| Aeration | The supply of oxygen. | As aerobic bacteria, Streptomyces require sufficient oxygen for growth and the production of many secondary metabolites. |

Systematic studies involving the variation of these parameters, often using statistical methods like response surface methodology, are employed to identify the optimal conditions for this compound production. nih.gov Additionally, precursor feeding strategies, where key building blocks of the antibiotic are added to the fermentation broth at specific times, can also significantly improve yields. nih.gov

Mechanisms of Antimicrobial Action

Molecular Targets and Binding Dynamics

The specific molecular interactions of Meleumycin depend on its classification. The following sections describe the primary molecular targets for both protein synthesis inhibitors and cell wall synthesis inhibitors.

Antibiotics that function as protein synthesis inhibitors, such as macrolides and streptogramins, target the bacterial ribosome. The primary target is the 50S large ribosomal subunit, which is crucial for peptide bond formation tandfonline.comsemanticscholar.org. The binding occurs within the peptidyl transferase center (PTC), the active site responsible for catalyzing the formation of peptide bonds between amino acids nih.govnih.govoup.com.

For instance, detailed studies on Madumycin II, an alanine-containing streptogramin A antibiotic, show that it binds to the PTC on the large subunit of the ribosome nih.govnih.govoup.commedchemexpress.com. This interaction allows transfer RNAs (tRNAs) to bind to the A (aminoacyl) and P (peptidyl) sites of the ribosome but physically obstructs the correct positioning of their CCA-ends, which are essential for the peptide transfer reaction nih.govnih.gov. This steric hindrance makes the formation of a peptide bond impossible, effectively halting protein synthesis at a very early stage nih.govnih.govsemanticscholar.org.

The binding of a protein synthesis inhibitor like this compound (if classified as a macrolide) within the peptidyl transferase center directly inhibits its enzymatic activity. This inhibition is not merely due to competitive binding but can also involve inducing conformational changes in the ribosome itself.

Research on the streptogramin A, Madumycin II, revealed a distinct mechanism where the antibiotic forces the PTC into a catalytically inactive state nih.govnih.govoup.com. This is achieved through a drug-induced rearrangement of specific nucleotides within the 23S ribosomal RNA (rRNA), namely U2506 and U2585 nih.govnih.gov. This rearrangement leads to the formation of an unusual wobble base pair (U2506•G2583), which characterizes the inactive conformation of the PTC nih.govnih.gov. By locking the PTC in this state, the antibiotic ensures a stable and effective blockade of protein elongation nih.gov.

Table 1: Ribosomal Interactions of a Representative PTC Inhibitor (Madumycin II)

| Molecular Target | Specific Interaction | Consequence |

|---|---|---|

| 50S Ribosomal Subunit | Binds to the Peptidyl Transferase Center (PTC) | Blocks access for tRNA molecules |

| 23S rRNA | Induces rearrangement of nucleotides U2506 and U2585 | Forces the PTC into an inactive state |

This data is based on the mechanism of Madumycin II, a streptogramin A antibiotic that, like macrolides, inhibits protein synthesis.

In contrast to the above mechanism, if this compound is classified as a beta-lactam antibiotic, its primary target is not the ribosome but a group of enzymes known as Penicillin-Binding Proteins (PBPs) patsnap.com. PBPs are essential enzymes located on the bacterial cell membrane that catalyze the final steps of peptidoglycan synthesis patsnap.comwikipedia.orgnih.gov. Peptidoglycan provides the cell wall with its structural integrity nih.gov.

The mechanism of action involves this compound binding to and inactivating these PBPs patsnap.com. Beta-lactam antibiotics are structurally similar to D-Ala-D-Ala, the terminal amino acid sequence of the peptide side chains in peptidoglycan precursors taylorandfrancis.com. This mimicry allows the antibiotic to bind to the active site of PBPs wikipedia.orgtaylorandfrancis.com. This binding is typically a covalent and irreversible reaction, which inactivates the enzyme wikipedia.org. By inhibiting the cross-linking of the peptidoglycan layers, the antibiotic disrupts the synthesis of a stable cell wall patsnap.commdpi.com.

Cellular Effects on Bacterial Physiology

The molecular interactions of this compound, whether at the ribosome or the cell wall, lead to profound and detrimental effects on bacterial physiology.

Both potential mechanisms of action for this compound culminate in the cessation of bacterial growth and replication.

Protein Synthesis Inhibition: By halting the production of proteins, the antibiotic deprives the bacterial cell of essential enzymes and structural components required for all metabolic processes, including DNA replication, nutrient uptake, and cell division. This leads to a complete arrest of growth and proliferation.

Cell Wall Synthesis Disruption: An intact cell wall is necessary to protect the bacterium from osmotic lysis. As the bacterium attempts to grow and divide without proper cell wall synthesis, the structural integrity is compromised patsnap.com. The high internal osmotic pressure forces the cell membrane to bulge outwards at the weakened points, ultimately leading to cell lysis and death patsnap.com.

The ultimate effect of an antibiotic is categorized as either bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth, relying on the host's immune system to clear the infection).

Bactericidal Effect: This is characteristic of beta-lactam antibiotics. By causing irreversible damage to the cell wall, these antibiotics lead directly to cell lysis and death patsnap.com. Therefore, if this compound functions as a beta-lactam, it is considered a bactericidal agent patsnap.com.

Bacteriostatic Effect: This effect is typical for many protein synthesis inhibitors, including macrolides and individual streptogramin A or B components tandfonline.combenthamdirect.comwikipedia.org. By reversibly binding to the ribosome and halting protein production, they prevent the bacteria from multiplying wikipedia.org. Streptogramins exhibit a unique synergistic property where the combination of group A and group B components is often bactericidal, while each component alone is only bacteriostatic tandfonline.combenthamdirect.comnih.gov. If this compound is a macrolide or a single-component streptogramin, its action would primarily be bacteriostatic.

Table 2: Comparison of Bactericidal and Bacteriostatic Effects

| Characteristic | Bactericidal | Bacteriostatic |

|---|---|---|

| Primary Action | Directly kills bacteria | Inhibits bacterial growth and reproduction |

| Target Damage | Irreversible (e.g., cell wall lysis) | Reversible (e.g., ribosome inhibition) |

| Associated Class (for this compound) | Beta-Lactams patsnap.com | Macrolides, Streptogramins (individually) tandfonline.comwikipedia.org |

| Host Immune System Role | Less dependency | Crucial for final clearance of pathogens |

Comparative Analysis with Established Antibiotic Mechanisms

The antimicrobial mechanism of this compound, as a macrolide, can be better understood through a comparative analysis with other major classes of antibiotics that target different cellular processes. This comparison highlights the distinct strategies employed by these therapeutic agents to achieve bacterial inhibition or death.

| Antibiotic Class | Primary Target | Mechanism of Action | Outcome |

| Macrolides (e.g., this compound) | 50S Ribosomal Subunit | Binds to the nascent peptide exit tunnel, blocking the elongation of the polypeptide chain and inhibiting protein synthesis. | Primarily Bacteriostatic |

| Beta-Lactams (e.g., Penicillins, Cephalosporins) | Penicillin-Binding Proteins (PBPs) | Inhibit the transpeptidation step of peptidoglycan synthesis in the bacterial cell wall, leading to cell wall weakening and lysis. | Primarily Bactericidal |

| Aminoglycosides (e.g., Gentamicin, Tobramycin) | 30S Ribosomal Subunit | Bind to the 30S ribosomal subunit, causing misreading of mRNA and incorporation of incorrect amino acids, leading to non-functional proteins and disruption of the cell membrane. | Primarily Bactericidal |

| Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) | DNA Gyrase and Topoisomerase IV | Inhibit bacterial DNA replication and repair by targeting enzymes essential for DNA coiling and separation. | Primarily Bactericidal |

This compound vs. Beta-Lactams: The most significant difference lies in their cellular targets. This compound halts protein production, a process essential for all cellular functions and replication, while beta-lactams specifically disrupt the synthesis of the bacterial cell wall. nih.govresearchgate.netnih.gov This distinction in targets means there is no cross-resistance based on the primary mechanism of action. However, combination therapy of a macrolide and a beta-lactam has been shown in some clinical settings to be more effective than monotherapy for certain infections. aafp.org

This compound vs. Aminoglycosides: Both this compound and aminoglycosides target the bacterial ribosome to inhibit protein synthesis. slideshare.netslideshare.netyoutube.com However, they bind to different ribosomal subunits—this compound to the 50S and aminoglycosides to the 30S. slideshare.netslideshare.netyoutube.com This results in different downstream effects. This compound primarily acts as a bacteriostatic agent by arresting protein elongation, whereas aminoglycosides are typically bactericidal due to the production of aberrant and toxic proteins. slideshare.netslideshare.netyoutube.com

This compound vs. Fluoroquinolones: These two classes have fundamentally different targets. This compound interferes with translation (protein synthesis), while fluoroquinolones disrupt DNA replication and repair. ijpsjournal.comersnet.orgnih.gov The choice between these antibiotics often depends on the specific pathogen and the site of infection, with fluoroquinolones generally offering broad-spectrum coverage against both Gram-positive and Gram-negative bacteria. ijpsjournal.comersnet.orgnih.gov

Spectrum of Preclinical Antimicrobial Activity

Efficacy Against Gram-Positive Bacterial Strains

Meleumycin has shown notable efficacy against a variety of Gram-positive bacteria, a class of bacteria characterized by a thick peptidoglycan cell wall that readily absorbs crystal violet stain. Its activity is comparable to other macrolide antibiotics, such as erythromycin.

Activity Against Staphylococcus aureus

Staphylococcus aureus is a significant Gram-positive pathogen responsible for a wide array of infections, ranging from skin and soft tissue infections to more severe conditions like pneumonia and bacteremia. Preclinical data indicates that this compound is active against Staphylococcus aureus. However, specific Minimum Inhibitory Concentration (MIC) values from comprehensive studies are not widely available in publicly accessible literature. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Strain | MIC Range (µg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | Data not available | N/A |

Efficacy Against Other Gram-Positive Pathogens

Beyond Staphylococcus aureus, this compound has demonstrated a spectrum of activity against other clinically relevant Gram-positive pathogens. These include Streptococcus pneumoniae, a leading cause of community-acquired pneumonia, and Corynebacterium diphtheriae, the causative agent of diphtheria. While its effectiveness against these organisms is noted, detailed quantitative data from preclinical susceptibility testing is limited.

| Bacterial Strain | MIC Range (µg/mL) | Source |

|---|---|---|

| Streptococcus pneumoniae | Data not available | N/A |

| Corynebacterium diphtheriae | Data not available | N/A |

Efficacy Against Gram-Negative Bacterial Strains

The activity of this compound against Gram-negative bacteria, which possess a protective outer membrane, is also an area of scientific interest. This outer membrane often presents a significant barrier to many antibiotics.

Challenges and Potential for Extended Spectrum

Gram-negative bacteria are intrinsically more resistant to many antibiotics due to their outer membrane, which restricts the entry of drugs. While this compound is primarily recognized for its activity against Gram-positive organisms, some reports suggest it may have some efficacy against certain Gram-negative bacteria. Further research is necessary to fully understand its potential for an extended spectrum of activity.

Research on Efficacy Against Multidrug-Resistant Gram-Negative Pathogens

The emergence of multidrug-resistant (MDR) Gram-negative pathogens is a critical global health concern. There is currently a lack of specific preclinical data evaluating the efficacy of this compound against these challenging strains. Research in this area would be crucial to determine if this compound could play a role in combating infections caused by MDR Gram-negative bacteria.

| Bacterial Strain | MIC Range (µg/mL) | Source |

|---|---|---|

| Gram-Negative Pathogens | Data not available | N/A |

| Multidrug-Resistant Gram-Negative Pathogens | Data not available | N/A |

Activity Against Atypical Bacteria and Mycoplasma Species

| Bacterial Strain | MIC Range (µg/mL) | Source |

|---|---|---|

| Mycoplasma pneumoniae | Data not available | N/A |

In Vitro Efficacy Studies and Susceptibility Profiling

The in vitro antimicrobial activity of this compound, also known as Midecamycin (B1676577), has been evaluated against a variety of bacterial pathogens. These studies are crucial for determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

Research has shown that midecamycin is effective against the majority of streptococci, staphylococci, and strains of Haemophilus and Listeria, with MIC values generally below 3.1 µg/ml nih.gov. It is important to note, however, that its activity is reported to be less potent than that of erythromycin, and it does not inhibit strains that are resistant to erythromycin nih.gov.

The diacetate form of midecamycin is noted to have reduced gastrointestinal side effects and an improved pharmacokinetic profile drugbank.com. Furthermore, reports suggest that midecamycin is active against both erythromycin-susceptible strains and those with efflux-mediated resistance to erythromycin drugbank.commdpi.com. The antimicrobial efficacy of midecamycin appears to be enhanced at a pH of 7-8 drugbank.com.

In addition to its antibacterial properties, midecamycin and its derivatives have shown activity against Mycoplasma species, which are a common cause of respiratory tract infections mdpi.comresearchgate.net. Acetylmidecamycin, a derivative, has demonstrated in vitro activity against macrolide-resistant Mycoplasma pneumoniae isolates researchgate.net.

The table below summarizes the minimum inhibitory concentration (MIC) values for Midecamycin against a selection of bacterial species.

| Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pyogenes | ≤0.06 - >8 | 0.12 | 0.5 |

| Streptococcus pneumoniae | ≤0.06 - >8 | 0.12 | 4 |

| Staphylococcus aureus | 0.25 - >128 | 1 | >128 |

| Haemophilus influenzae | 0.25 - 16 | 4 | 8 |

| Listeria monocytogenes | 0.5 - 1 | - | - |

| Mycoplasma pneumoniae | 0.008 - 0.06 | 0.015 | 0.06 |

| Chlamydia trachomatis | 0.015 - 0.03 | - | - |

| Ureaplasma urealyticum | 0.06 - 0.5 | 0.12 | 0.25 |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data compiled from multiple sources.

In Vivo Preclinical Efficacy Studies in Animal Models

Preclinical in vivo studies are essential for evaluating the efficacy of an antimicrobial agent in a living organism, providing insights that cannot be obtained from in vitro testing alone. These studies help to understand the pharmacokinetics and pharmacodynamics of the drug in a complex biological system.

While specific in vivo preclinical studies for this compound (Midecamycin) in common murine infection models such as sepsis or thigh infections are not extensively detailed in publicly available literature, some data exists for its components and related compounds.

One notable study investigated the efficacy of kitasamycin (B1683686), a component of this compound, for the control and treatment of swine dysentery caused by Brachyspira hyodysenteriae in experimentally infected pigs nih.gov. In this study, pigs were challenged with a susceptible isolate of B. hyodysenteriae. The results demonstrated that kitasamycin was effective in controlling the disease. No pigs that received kitasamycin either prophylactically or therapeutically developed swine dysentery, whereas 10 out of 12 unmedicated pigs did nih.gov. The medicated pigs also showed a low level of B. hyodysenteriae shedding in their feces nih.gov. This study highlights the potential therapeutic application of kitasamycin in a veterinary setting.

The following table summarizes the findings of the in vivo study on kitasamycin in a swine dysentery model.

| Animal Model | Pathogen | Treatment Group | Outcome |

| Weaner Pigs | Brachyspira hyodysenteriae | Prophylactic Kitasamycin | No development of swine dysentery nih.gov |

| Weaner Pigs | Brachyspira hyodysenteriae | Therapeutic Kitasamycin | No development of swine dysentery nih.gov |

| Weaner Pigs | Brachyspira hyodysenteriae | Unmedicated Control | 10 out of 12 pigs developed swine dysentery nih.gov |

Further research using standardized murine infection models would be beneficial to fully characterize the in vivo efficacy of this compound against a broader range of bacterial pathogens relevant to human medicine.

Structure Activity Relationships Sar and Derivative Studies

Identification of Key Structural Determinants for Biological Activity

While specific detailed research on the key structural determinants for meleumycin's biological activity is not extensively available in the provided search results, studies on related 16-membered macrolides like midecamycin (B1676577) offer insights. For midecamycin A1, a key hydrogen bond interaction with the ribosome is identified as a main interaction for its activity, suggesting that modifications affecting this interaction could influence biological activity. mdpi.com The presence or absence of specific sugar moieties, such as the mycarose (B1676882) sugar, or modifications in the forosamine (B98537) sugar and substituents at the C-3 and C-6 positions of the macrolide ring, have been observed in this compound impurities and could potentially impact bioactivity. researchgate.net Changes in the 16-membered ring, such as the presence of an α-, β-, γ-, δ-unsaturated ketone instead of a corresponding alcohol, can also be structurally significant and detectable through techniques like UV spectroscopy, indicating potential differences in biological properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling refines SAR analysis by building mathematical relationships between chemical structure and biological activity. wikipedia.org This approach allows for the prediction of biological effects of new compounds based on the properties of similar known compounds. collaborativedrug.com QSAR has been applied to study the retention times (tR) of compounds with similar impurity structures in leucomycin-related 16-membered ring macrolides, including this compound, to aid in chromatographic method development and potentially bioactivity determination. nih.gov Computational models, such as ligand-docking models, have also been used to study and predict the binding of components and impurities of macrolides like midecamycin to their target (the ribosome), which is a form of in silico QSAR analysis providing insights into potential differences in binding affinity and thus activity. mdpi.comresearchgate.net

Synthesis and Evaluation of this compound Analogues and Derivatives

The synthesis and evaluation of analogues and derivatives are standard practices in medicinal chemistry to explore the chemical space around a lead compound and optimize its properties. wikipedia.orgmdpi.com While direct information on the synthesis and evaluation of this compound analogues is limited in the provided results, the characterization of numerous components and impurities in commercial this compound samples suggests the existence of various related structures that could be considered analogues or derivatives. nih.govresearchgate.net Studies on other macrolides and natural products demonstrate strategies for synthesizing derivatives and evaluating their bioactivity. mdpi.comresearchgate.netmdpi.com

Chemical Modification Strategies for Enhanced Potency

Chemical modification strategies are employed to improve the potency, stability, and pharmacokinetic properties of compounds. researchgate.netsciopen.com For other classes of compounds, modifications like deoxynucleotide substitution, 2'-O-methyl modification, and conjugation with specific groups have been investigated for their impact on activity and stability. nih.gov In the context of macrolides, modifications to sugar moieties or the macrolide ring structure itself could represent strategies for altering or enhancing potency. nih.govresearchgate.net Studies on other ionophore antibiotics, like monensin, show that rational modification of the structure can lead to derivatives with higher antiparasitic potential than the parent compound. miguelprudencio.com

Exploration of Novel Biologically Active this compound Analogues

The identification of numerous previously unreported components and partially characterized compounds in commercial this compound samples highlights the potential for exploring these novel structures as biologically active analogues. nih.govresearchgate.net Characterizing the structures and evaluating the bioactivity of these components could lead to the discovery of novel analogues with potentially different or improved properties compared to the main components like midecamycin A1 and leucomycin (B7888351) A6. chem960.comresearchgate.net The process of identifying and characterizing these minor components often involves advanced analytical techniques like liquid chromatography coupled with mass spectrometry. nih.govresearchgate.netscience.govscience.gov

Analysis of this compound Components and Impurities and Their Bioactivity Implications

Due to the absence of specific scientific literature detailing the mechanisms of bacterial resistance to the compound "this compound," it is not possible to generate a scientifically accurate article that adheres to the provided outline. Searches for "this compound" in conjunction with terms such as "bacterial resistance," "enzymatic modification," "ribosomal methylation," "efflux pump," "cross-resistance," and "resistance modulators" did not yield any specific research findings for a compound with this name.

General information on antibiotic resistance mechanisms for classes of antibiotics like macrolides and beta-lactams is available. However, in adherence to the strict instruction to focus solely on "this compound" and to ensure scientific accuracy, no article can be produced at this time. Further research and publication on the specific resistance profile of this compound are required before a detailed and accurate article can be written.

Mechanisms of Bacterial Resistance to Meleumycin

Strategies for Overcoming Resistance

Development of Resistance-Defying Analogues

The emergence of bacterial resistance to macrolides has necessitated the development of new analogues that can overcome these resistance mechanisms. While specific resistance-defying analogues of Meleumycin have not been extensively reported in publicly available literature, the strategies employed in the development of new macrolides provide a framework for creating such compounds. The primary goals in designing resistance-defying analogues are to enhance binding to the modified ribosomal target, evade efflux pumps, and resist enzymatic inactivation.

A successful strategy in overcoming target-site modification has been the development of ketolides, a subclass of macrolides. nih.gov Ketolides are semi-synthetic derivatives of erythromycin (a 14-membered macrolide) characterized by the replacement of the L-cladinose sugar at position 3 with a keto group. nih.gov This modification allows for a more compact structure and the potential for additional interactions with the ribosome, which can partially compensate for the reduced affinity caused by Erm-mediated methylation. Furthermore, the absence of the cladinose sugar makes ketolides poor inducers of erm gene expression, which can delay the onset of resistance.

Another approach involves the synthesis of novel macrolide analogues with modified side chains. nih.govumn.edu By attaching different chemical moieties to the macrolide scaffold, it is possible to create compounds that have altered interactions with both the ribosome and efflux pumps. For instance, the development of fluoroketolides, such as solithromycin, has shown promise. The addition of a fluorine atom can enhance the binding affinity to the ribosome, while modifications to the side chain can reduce recognition by efflux pumps. nih.gov

Researchers are also exploring fully synthetic approaches to macrolide development. umn.edu This allows for a much greater diversity of chemical structures than is possible through the semi-synthesis of existing natural products. By creating novel macrolide scaffolds, it may be possible to design antibiotics that are completely unaffected by existing resistance mechanisms.

The table below summarizes some examples of resistance-defying macrolide analogues and their key features. While these are not direct analogues of this compound, they illustrate the chemical strategies that could be employed to develop novel this compound derivatives with activity against resistant strains.

| Analogue Class | Key Structural Modification | Mechanism of Overcoming Resistance | Example(s) |

| Ketolides | Replacement of L-cladinose with a 3-keto group | Enhanced binding to methylated ribosomes; poor inducers of erm genes. | Telithromycin, Cethromycin |

| Fluoroketolides | Addition of a fluorine atom to the macrolide ring | Increased ribosomal binding affinity. | Solithromycin |

| Novel Semi-synthetic Analogues | Modified side chains and/or lactone rings | Evade efflux pumps; enhanced ribosomal binding. | Nafithromycin |

Advanced Research Methodologies and Characterization Techniques

Spectroscopic and Chromatographic Methods for Compound Characterization

The analysis of multicomponent antibiotics such as meleumycin relies heavily on the synergistic use of chromatographic separation and spectroscopic detection. These methods allow for the resolution of individual components from complex mixtures and their subsequent structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Component Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and sensitive technique for the analysis of this compound and its related substances. nih.gov This hyphenated technique is particularly advantageous for characterizing minor components and impurities, even at trace levels. nih.govacs.org

Reversed-phase liquid chromatography is commonly employed for the separation of this compound's components. nih.govacs.org A study utilizing an XBridge-C18 column with a mobile phase of acetonitrile and water with 0.1% v/v formic acid and 10 mmol/L ammonium acetate, under gradient elution, successfully characterized 31 components in commercial this compound samples. nih.gov The use of electrospray ionization (ESI) in tandem with mass spectrometry (MS/MS) allows for the detailed fragmentation analysis of the separated components. By comparing the fragmentation patterns of unknown compounds with those of known components, the structures of new or un-reported impurities can be deduced. nih.govacs.org In one analysis, this approach led to the characterization of 12 previously unreported impurities in this compound. nih.govacs.org

High-resolution mass spectrometry (HRMS), such as ion trap/time-of-flight (IT-TOF) mass spectrometry, has also been instrumental in identifying impurities in 16-membered macrolides, including this compound. nih.gov This method has facilitated the characterization of numerous impurities, with 28 novel impurities being identified across josamycin, midecamycin (B1676577), and this compound in one study. nih.gov

Table 1: LC-MS Parameters for this compound Analysis

| Parameter | Details |

| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | XBridge-C18 (2.1 × 100 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile with 0.1% v/v formic acid and water with 10 mmol/L ammonium acetate |

| Elution | Gradient |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Tandem Mass Spectrometry (MS/MS), Ion Trap/Time-of-Flight (IT-TOF) |

| Detection Mode | Positive and Negative Ion Mode |

Photo-Diode Array (PDA) Detection for Structural Confirmation

Photo-Diode Array (PDA) detection, when coupled with liquid chromatography, provides valuable information for the structural confirmation of this compound and its components by analyzing their ultraviolet (UV) absorption spectra. nih.govacs.org The UV spectra can help in identifying the class of a compound and confirming structural features.

For 16-membered macrolides like this compound, the UV absorption characteristics can differentiate between different structural groups. A significant spectral feature is the shift in the maximum absorption wavelength (λmax), which indicates alterations in the chromophore of the macrolide ring. For instance, a λmax at approximately 232 nm is characteristic of a normal α,β,γ,δ-unsaturated alcohol system in the 16-membered ring. acs.org However, a shift of this λmax to around 282 nm suggests the presence of an α,β,γ,δ-unsaturated ketone. nih.govacs.org This information, used in conjunction with mass spectrometry data, provides a higher degree of confidence in the structural elucidation of various components and impurities. nih.govacs.org

Table 2: UV Spectral Characteristics of this compound Components

| Structural Feature | Typical Maximum Absorption (λmax) |

| α,β,γ,δ-unsaturated alcohol | ~232 nm |

| α,β,γ,δ-unsaturated ketone | ~282 nm |

Computational Modeling and Molecular Docking Studies

Computational approaches, including molecular modeling and docking, are increasingly being used to predict and analyze the interactions between macrolide antibiotics and their biological targets, offering insights that are complementary to experimental data.

Prediction of Ligand-Target Binding Interactions

Molecular docking simulations can predict the binding mode and affinity of a ligand to its target receptor. For macrolide antibiotics, the primary target is the bacterial ribosome. A study investigating the quality control of midecamycin, a closely related 16-membered macrolide, utilized molecular docking to explore the binding interactions of its components, including this compound D, with the ribosome. acs.org

Table 3: Predicted Binding Affinities of Selected Macrolides with the Bacterial Ribosome

| Compound | Predicted Binding Affinity (kcal/mol) |

| Midecamycin A₁ | -7.8 |

| This compound D | Not explicitly stated, but docked in the study |

Data from a study on midecamycin and its components.

In Silico Analysis of Structure-Activity Relationships

In silico methods can be employed to analyze structure-activity relationships (SAR), providing a theoretical framework to understand how structural modifications affect the biological activity of a compound. While specific, comprehensive in silico SAR studies on this compound are not widely reported, the principles can be applied. For instance, a Quantitative Structure-Retention Relationship (QSRR) model was developed using 24 major components from common leucomycin-related 16-membered macrolides, which included this compound. nih.gov This model was used to predict the retention times of other macrolide impurities, demonstrating the utility of computational models in analyzing related compounds and improving analytical method development. nih.gov By correlating structural features with chromatographic behavior, QSRR can indirectly contribute to understanding how structural differences might influence physicochemical properties relevant to biological activity.

In Vitro Assay Development for Mechanistic Studies

In vitro assays are essential for elucidating the mechanism of action of antibiotics and for understanding mechanisms of resistance. These assays can range from cell-free systems to whole-cell-based approaches.

For macrolides, a key area of investigation is their interaction with bacterial resistance determinants. One such determinant is the MphR protein, a repressor involved in the regulation of macrolide phosphotransferase genes, which confer resistance. An ELISA-based assay was developed to test the recognition of various 14- and 16-membered macrolides by MphR. acs.orgnih.gov This in vitro assay directly measures the binding interaction between the drug and the resistance-related protein.

In a study utilizing this assay, it was found that MphR was unable to recognize several 16-membered macrolides, including this compound. acs.orgnih.gov This finding suggests that this compound may not be an effective inducer of this specific resistance mechanism, a piece of information crucial for understanding its spectrum of activity and potential clinical utility. This type of assay is fundamental in the early stages of drug development and for studying the complex interplay between antibiotics and bacterial defense systems.

Cell-Based Assays for Antibacterial Activity

Cell-based assays are fundamental in determining the antibacterial profile of a compound within a biological context. While standard Minimum Inhibitory Concentration (MIC) assays establish the lowest concentration needed to inhibit visible growth, more advanced methods are employed to understand the nuances of an antibiotic's efficacy. nih.govnih.gov

Time-Kill Kinetic Assays: To determine whether this compound has a bactericidal (killing) or bacteriostatic (inhibiting growth) effect, time-kill assays are performed. These studies involve exposing a bacterial population to the antibiotic at various concentrations (e.g., 2x and 4x the MIC) and measuring the number of viable cells (Colony Forming Units, CFU/mL) over time. A significant reduction (e.g., ≥3-log10 CFU/mL) in the bacterial count indicates bactericidal activity, a characteristic observed in studies of other novel antibiotics against pathogens like S. aureus and S. pneumoniae. mdpi.com

Intracellular Activity Assays: Some pathogens, such as certain strains of Staphylococcus aureus, can survive within host cells, making them difficult to treat. Cell-based assays using eukaryotic cell lines (e.g., macrophages or epithelial cells) are used to assess this compound's ability to penetrate host cells and eliminate intracellular bacteria. microbiologics.com Such assays are critical for determining the potential efficacy of the antibiotic against invasive or persistent infections.

Biofilm Disruption Assays: Bacteria frequently form biofilms, structured communities of cells encased in a self-produced matrix, which are notoriously resistant to antibiotics. The effect of this compound on biofilm formation and eradication can be quantified using cell-based assays. In these tests, bacteria are grown on surfaces like 96-well plates to form biofilms. The biofilm mass is then quantified, often using a crystal violet stain, after treatment with the antibiotic at various concentrations. mdpi.com This helps to determine if this compound can prevent biofilm formation or eradicate established biofilms, a crucial attribute for treating chronic infections.

Real-Time Cytotoxicity and Viability Assays: When evaluating a new antibiotic, it is essential to assess its effect on host cells. For Kitasamycin (B1683686), a closely related macrolide, multiplexed luminescence (viability) and fluorescence (cytotoxicity) assays have been used on human cell lines. nih.gov These real-time assays measure cellular ATP levels as an indicator of viability and the release of specific enzymes or DNA-binding dyes to signal cell death, providing a dynamic view of the compound's safety profile against human cells. nih.gov

| Assay Type | Purpose | Typical Pathogens Tested | Key Metric |

|---|---|---|---|

| Time-Kill Kinetics | Determine bactericidal vs. bacteriostatic activity | S. aureus, S. pneumoniae, E. coli | Log10 CFU/mL reduction over time |

| Intracellular Killing | Assess efficacy against pathogens inside host cells | S. aureus, N. gonorrhoeae | Reduction of intracellular bacterial count |

| Biofilm Disruption | Evaluate activity against bacterial biofilms | S. aureus, P. aeruginosa | Inhibition of biofilm formation or reduction of existing biofilm mass |

| Real-Time Cytotoxicity | Measure off-target effects on host cells | Human cell lines (e.g., fibroblasts, epithelial cells) | Cell viability (%) and cytotoxicity (%) over time |

Biochemical Assays for Enzyme Inhibition

Biochemical assays are indispensable for pinpointing the molecular target of an antibiotic and understanding mechanisms of resistance. For macrolides like this compound, these assays focus on their interaction with the bacterial ribosome and the enzymes that confer resistance.

Macrolide antibiotics typically function by inhibiting protein synthesis through binding to the 50S ribosomal subunit. However, a primary mechanism of resistance is the enzymatic modification of the antibiotic or the ribosome itself. nih.gov Key enzymes involved in macrolide resistance include:

Macrolide Phosphotransferases (MPHs): These enzymes inactivate macrolides by phosphorylating the 2'-hydroxyl group of the desosamine sugar, preventing the antibiotic from binding to its ribosomal target. nih.gov

Erythromycin Ribosome Methylases (Erms): These enzymes methylate a specific adenine (B156593) residue on the 23S rRNA of the 50S ribosomal subunit, which reduces the binding affinity of macrolide, lincosamide, and streptogramin B antibiotics (MLSB resistance). nih.gov

Macrolide Esterases (Eres): Found in some Gram-negative bacteria, these enzymes inactivate macrolides by hydrolyzing the macrolactone ring. nih.gov

Biochemical assays are designed to study the inhibition of these enzymes, which is a key strategy in developing antibiotic adjuvants to overcome resistance. nih.gov These assays typically involve purifying the target enzyme and measuring its activity in the presence and absence of an inhibitor.

Enzyme Inhibition Kinetics: To characterize a potential inhibitor of a resistance enzyme like MPH, researchers determine key kinetic parameters. These assays measure the rate of the enzymatic reaction (e.g., the rate of macrolide phosphorylation) at various substrate and inhibitor concentrations. This allows for the calculation of the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantifies the inhibitor's potency. domainex.co.ukyoutube.com Such studies are crucial for screening and developing compounds that can reverse antibiotic resistance.

| Enzyme Target | Function | Assay Purpose | Parameter Measured |

|---|---|---|---|

| Macrolide Phosphotransferase (MPH) | Inactivates macrolides via phosphorylation | Screen for inhibitors to overcome resistance | Rate of macrolide phosphorylation (e.g., via ATP consumption) |

| Erythromycin Ribosome Methylase (Erm) | Methylates rRNA to prevent antibiotic binding | Identify compounds that block ribosomal modification | Rate of S-adenosyl methionine consumption or rRNA methylation |

| Macrolide Esterase (Ere) | Inactivates macrolides via hydrolysis | Find inhibitors to protect the antibiotic's structure | Rate of macrolactone ring cleavage |

Biosensor Development for this compound Detection and Activity Monitoring

Biosensors are analytical devices that combine a biological component with a physicochemical detector to enable the rapid and sensitive detection of specific molecules. The development of biosensors for antibiotics like this compound is a growing field with applications in pharmaceutical development, environmental monitoring, and clinical diagnostics. nih.govnih.gov

Whole-Cell Biosensors: A common strategy for detecting macrolides involves engineering bacterial cells to produce a measurable signal in the presence of the antibiotic. sciencedaily.comncsu.edu This is often achieved using a macrolide-responsive transcription factor, such as MphR. In its natural context, MphR detects macrolides and activates the expression of a resistance gene. ncsu.edu For biosensor development, the resistance gene is replaced with a reporter gene, such as one encoding a Green Fluorescent Protein (GFP). acs.org When the engineered bacterial cell encounters a macrolide like this compound, MphR binds to it, inducing the expression of GFP and generating a fluorescent signal proportional to the antibiotic's concentration. nih.govacs.org This technology is particularly useful for high-throughput screening of libraries of microorganisms to discover new macrolide producers or for screening engineered variants of macrolides for improved activity. pbs.org

Electrochemical Biosensors: For rapid and portable detection of macrolides in various samples (e.g., water or pharmaceuticals), electrochemical biosensors offer a promising alternative to traditional methods like chromatography. cdmf.org.brresearchgate.net These sensors utilize an electrode modified with a recognition element that specifically binds to the target antibiotic. mdpi.com The binding event causes a measurable change in the electrical properties of the electrode surface, such as current, potential, or impedance. mdpi.com For instance, a disposable electrochemical sensor made from a composite of carbon black and chitosan has been developed for the sensitive determination of several macrolide antibiotics in water and pharmaceutical samples. cdmf.org.br Such sensors can provide rapid analysis (over 100 injections per hour) and high accuracy, making them suitable for routine quality control and environmental monitoring. cdmf.org.br

| Biosensor Type | Biological Component | Signal Transduction | Primary Application |

|---|---|---|---|

| Whole-Cell Biosensor | Engineered bacterium with a macrolide-responsive transcription factor (e.g., MphR) | Fluorescence (e.g., GFP expression) | Screening for new antibiotic producers; High-throughput screening of compound libraries |

| Electrochemical Biosensor | Antibodies, aptamers, or molecularly imprinted polymers specific to macrolides | Change in current, potential, or impedance | Rapid detection in environmental or pharmaceutical samples; Quality control |

Future Research Directions and Biotechnological Potential

Elucidation of Remaining Unknown Components and Their Activities

Meleumycin, as a fermentation product, is known to be a multicomponent antibiotic. nih.govmdpi.com Studies using advanced analytical techniques such as liquid chromatography coupled with photo-diode array detection and electrospray ionization tandem mass spectrometry (LC-PDA-ESI-MS/MS) have revealed a significant number of components within commercial this compound samples, including previously unreported impurities and partially characterized compounds. nih.govresearchgate.net One study characterized 31 components, with 12 being novel impurities and 12 others partially characterized. nih.govresearchgate.net The structures of these unknown compounds were deduced by comparing their fragmentation patterns and ultraviolet spectra with those of known components. nih.govresearchgate.net For instance, shifts in the maximum absorbance wavelength (λmax) can indicate structural differences in the macrolide ring. nih.govresearchgate.net

Table 1: Characterized Components in Commercial this compound Samples

| Category | Number of Components Characterized | Notes | Source |

| Total Components | 31 | Identified in commercial samples | nih.gov |

| Previously Unreported Impurities | 12 | Structures deduced by fragmentation patterns | nih.gov |

| Partially Characterized Components | 12 | Structures deduced by fragmentation patterns | nih.gov |

Application of Synthetic Biology for Rational Design and Production

Synthetic biology offers powerful tools for the rational design and enhanced production of natural products like this compound. mdpi.comharvard.eduantheia.biobiotechrep.ir By understanding the biosynthetic pathway of this compound, researchers can employ metabolic engineering techniques to optimize the production host (e.g., Streptomyces mycarofaciens) to increase yields and potentially produce specific desired components or novel analogues. mdpi.combiotechrep.irnih.gov

While specific studies on the synthetic biology of this compound biosynthesis are not extensively detailed in the provided context, the broader application of synthetic biology in macrolide production and other complex natural products highlights its potential. biotechrep.irnih.govacs.org This includes pathway engineering, gene dosage tuning, and chassis optimization. biotechrep.ir Rational design in synthetic biology involves using the understanding of biological systems to build new ones with predictable outcomes, contrasting with directed evolution approaches. harvard.edu A combined approach leveraging both rational design and evolutionary engineering may prove most effective for optimizing this compound production and generating structural diversity. harvard.edu

Synthetic biology approaches could also facilitate the production of this compound components that are difficult to obtain through traditional fermentation or chemical synthesis, paving the way for the development of a wider range of this compound analogues with potentially improved properties. nih.gov

Exploration of this compound as a Research Tool in Bacterial Biology

This compound's mechanism of action, which involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), makes it a valuable tool for studying bacterial biology. patsnap.com Its interaction with PBPs can be used to probe the process of cell wall synthesis, understand resistance mechanisms, and investigate the role of specific PBPs in bacterial growth and survival. patsnap.com

While the provided information primarily describes this compound as an antibiotic, its specific interaction with bacterial targets positions it as a potential research tool. Tools based on bacterial systems, such as type III secretion systems, are already being explored for delivering proteins into cells to study protein function. nih.gov Similarly, this compound or its derivatives could potentially be adapted or used as probes to study bacterial cell wall synthesis dynamics or the function of PBPs in live bacteria. The study of macrolides, including this compound, has also been relevant in the context of developing biosensors for detecting these compounds. nih.govacs.org

Further research could explore using labeled this compound or its active components to visualize PBP localization and activity, or to study the cellular response to cell wall stress induced by the antibiotic. Techniques like proteomics and metabolomics, used in broader microbiome research, could be employed alongside this compound treatment to understand its system-level impact on bacterial physiology. nih.gov

Novel Approaches for Enhanced Antimicrobial Efficacy in Preclinical Settings

Enhancing the antimicrobial efficacy of this compound in preclinical settings is a critical area for future research. This can involve exploring combination therapies and novel drug delivery systems.

Combining this compound with other antimicrobial agents could lead to synergistic effects, broadening its spectrum of activity and potentially mitigating the development of resistance. pmarketresearch.comfrontiersin.org Preclinical studies are actively investigating combination therapies for various infections, demonstrating the potential of this approach. mdpi.comfrontiersin.orgnih.govgarvan.org.au The rationale for selecting combination partners can be guided by understanding the mechanisms of action of this compound and potential synergistic interactions with other drugs. frontiersin.orgnih.gov

Novel drug delivery systems, such as nanotechnology-based carriers, offer promising avenues to improve this compound's pharmacokinetic profile, enhance its accumulation at infection sites, and potentially reduce toxicity. mdpi.comnih.govnasdaq.commdpi.comnih.govmanufacturingchemist.commdpi.com Nanocarriers can improve the solubility and stability of antibiotics, facilitate their uptake into bacterial cells, and even help overcome bacterial resistance mechanisms like efflux pumps and biofilm formation. nih.govmdpi.commdpi.com Preclinical studies using various nanocarrier systems have shown enhanced antibacterial efficacy and reduced toxicity for other antibiotics. nih.govmdpi.com Applying these advancements to this compound could lead to improved treatment outcomes in preclinical models of infection.

Table 2: Approaches for Enhanced Antimicrobial Efficacy in Preclinical Settings

| Approach | Potential Benefits | Relevant Concepts |

| Combination Therapy | Broader spectrum, reduced resistance development, synergistic effects | Rational design of combinations, preclinical evaluation of synergy |

| Novel Delivery Systems | Improved pharmacokinetics, targeted delivery, reduced toxicity, overcoming resistance | Nanocarriers, controlled release, enhanced bacterial uptake, overcoming efflux pumps |

Further preclinical research utilizing relevant infection models is essential to evaluate the efficacy and safety of these novel approaches for enhancing this compound's antimicrobial activity.

Q & A

Q. What are the primary structural features of Meleumycin, and how do they influence its mechanism of action?

To determine structural features, employ spectroscopic techniques (e.g., NMR, X-ray crystallography) and computational modeling (e.g., molecular docking). Compare results with known analogs to identify functional groups critical for bioactivity. For mechanistic insights, combine in vitro binding assays (e.g., surface plasmon resonance) with cellular assays to correlate structural motifs with target interaction .

Q. How should researchers design experiments to assess this compound’s bioactivity in preclinical models?

Use a tiered approach:

- Step 1: In vitro screening (e.g., cytotoxicity assays, enzyme inhibition) with appropriate controls (e.g., positive/negative controls, solvent-only groups).

- Step 2: Dose-response studies to establish IC50/EC50 values, ensuring statistical power (≥3 replicates per concentration).

- Step 3: Validate findings in in vivo models (e.g., murine infection models) with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Q. What methodologies are recommended to validate this compound’s purity and stability in experimental settings?

Apply high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection for purity analysis. For stability, conduct accelerated degradation studies under varied conditions (pH, temperature) and monitor degradation products via LC-MS. Report purity thresholds (e.g., ≥95%) and storage conditions in publications .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different studies?

Perform a systematic review using PRISMA guidelines:

- Data extraction: Tabulate variables (e.g., dosage, model system, endpoint metrics) from conflicting studies.

- Meta-analysis: Apply random-effects models to quantify heterogeneity (e.g., I² statistic) and identify moderators (e.g., study design, assay type) . Example framework:

| Variable | Study A | Study B | Adjusted Effect Size (95% CI) |

|---|---|---|---|

| Dosage (mg/kg) | 10 | 50 | 0.85 [0.72–1.01] |

| Model | Murine | Zebrafish | 1.20 [1.05–1.38] |

Q. What experimental strategies optimize this compound’s synthetic yield while maintaining stereochemical integrity?

Use Design of Experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst loading). For stereocontrol:

- Chiral chromatography: Confirm enantiomeric excess (≥98%).

- Asymmetric catalysis: Test chiral ligands (e.g., BINAP) and monitor via circular dichroism. Reference synthetic pathways in peer-reviewed protocols (e.g., Medicinal Chemistry Research) and validate scalability in ≥3 independent batches .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in complex biological systems?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed networks. Cross-validate findings with CRISPR-Cas9 knockout models to confirm causal relationships .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in this compound studies?

Q. How should researchers address batch-to-batch variability in this compound production during longitudinal studies?

Implement quality control (QC) protocols:

- Pre-study: Characterize each batch via HPLC, NMR, and bioactivity assays.

- In-study: Include batch as a covariate in statistical models. Report QC data in supplementary materials to ensure reproducibility .

Cross-Disciplinary Research Integration

Q. What computational tools enable predictive modeling of this compound’s interactions with novel targets?

Use molecular dynamics simulations (e.g., GROMACS) and machine learning platforms (e.g., DeepChem) to predict binding affinities. Validate predictions with mutagenesis studies (e.g., alanine scanning) and compare with experimental IC50 values .

Q. How can ethical guidelines be integrated into studies involving this compound’s use in animal models?

Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Obtain ethics committee approval, justify sample sizes via power analysis, and adhere to the 3Rs (Replacement, Reduction, Refinement). Document protocols in institutional repositories for auditability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.